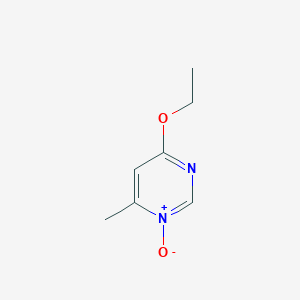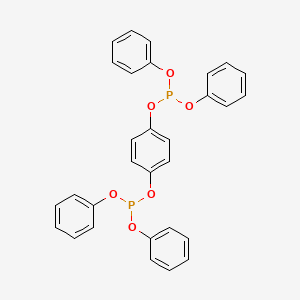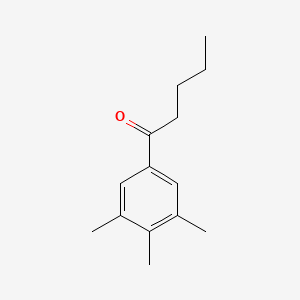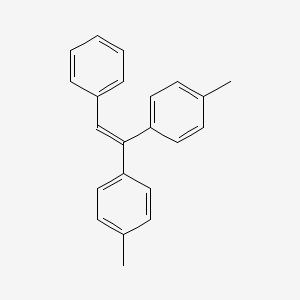
3,9-Dimethyl-7-methylideneundec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dimethyl-7-methylideneundec-5-ene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that features both double and single bonds, making it an interesting subject for various chemical reactions and applications. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-7-methylideneundec-5-ene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using appropriate alkyl halides under the presence of a strong base.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired product.
Hydroboration-Oxidation: This method involves the hydroboration of an alkene followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes, where the reaction conditions are optimized for maximum yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dimethyl-7-methylideneundec-5-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
3,9-Dimethyl-7-methylideneundec-5-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,9-Dimethyl-7-methylideneundec-5-ene involves its interaction with various molecular targets and pathways. The double bonds in the molecule make it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Dimethylundec-5-ene: Lacks the methylidene group, making it less reactive.
7-Methylideneundec-5-ene: Lacks the dimethyl groups, affecting its stability and reactivity.
3,9-Dimethyl-7-methyleneundecane: Saturated version, less reactive due to the absence of double bonds.
Uniqueness
3,9-Dimethyl-7-methylideneundec-5-ene is unique due to the presence of both double bonds and multiple methyl groups, which confer specific reactivity and stability properties. This makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
61063-99-8 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
3,9-dimethyl-7-methylideneundec-5-ene |
InChI |
InChI=1S/C14H26/c1-6-12(3)9-8-10-14(5)11-13(4)7-2/h8,10,12-13H,5-7,9,11H2,1-4H3 |
Clave InChI |
NINBDYJIUWDDSS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC=CC(=C)CC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)







